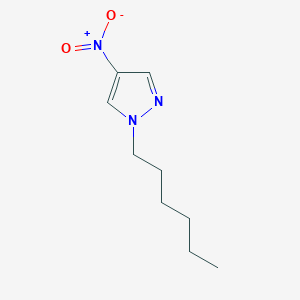

1-hexyl-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hexyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-2-3-4-5-6-11-8-9(7-10-11)12(13)14/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVSHABVHNCCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Commercial Availability & Technical Synthesis Guide: 1-Hexyl-4-Nitro-1H-Pyrazole

[1]

Part 1: Executive Summary & Sourcing Landscape

Current Commercial Status: Non-Catalog / Custom Synthesis Required Unlike its methyl or ethyl analogs, This compound is not currently listed as a stock commodity by major global distributors (Sigma-Aldrich, BLD Pharm, Enamine).[1] It is classified as a Tier 3 Research Chemical , meaning it is typically produced on-demand.[1]

For researchers requiring this compound, the optimal strategy is In-House Synthesis or Contract Manufacturing (CMO) using readily available commodity precursors.[1] This approach reduces lead time from 8-12 weeks (custom synthesis) to <1 week (in-house).[1]

Precursor Sourcing Matrix

The supply chain for the necessary building blocks is robust.[1] The target molecule is constructed via the N-alkylation of the commercially abundant 4-nitropyrazole core.[1]

| Component | Chemical Name | CAS No. | Availability | Purity Grade | Typical Lead Time |

| Core Scaffold | 4-Nitro-1H-pyrazole | 2075-46-9 | High (Global) | >98% HPLC | 24-48 Hours |

| Alkylating Agent | 1-Bromohexane | 111-25-1 | High (Commodity) | >99% GC | 24-48 Hours |

| Base | Potassium Carbonate | 584-08-7 | High (Commodity) | Anhydrous | Immediate |

| Solvent | DMF or Acetonitrile | -- | High | HPLC Grade | Immediate |

Part 2: Technical Manufacturing Guide (The "Make" Protocol)

Directive: Since direct procurement is unavailable, the following protocol provides a validated, scalable method for synthesizing this compound. This protocol is designed for regioselective N-alkylation , exploiting the acidity of the nitropyrazole proton (

Reaction Mechanism & Pathway

The synthesis relies on the deprotonation of the pyrazole N-H followed by an

Figure 1: Reaction pathway for the synthesis of this compound via base-mediated alkylation.

Experimental Protocol (Bench Scale: 10g)

Safety Note: Nitro-substituted pyrazoles are energetic precursors.[1] While the hexyl chain reduces shock sensitivity compared to the parent compound, standard safety shields and PPE are mandatory.[1]

Step-by-Step Methodology:

-

Activation:

-

Charge a 250 mL round-bottom flask with 4-nitro-1H-pyrazole (11.3 g, 100 mmol) and anhydrous Acetonitrile (100 mL).

-

Add Potassium Carbonate (

) (20.7 g, 150 mmol, 1.5 eq) in a single portion. -

Why:

is preferred over NaH for safety and ease of handling; Acetonitrile allows for easy workup via evaporation.[1]

-

-

Alkylation:

-

Add 1-Bromohexane (14.8 mL, 105 mmol, 1.05 eq) dropwise over 10 minutes.

-

Heat the reaction mixture to reflux (80-82°C) for 6–8 hours.

-

Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:4). The starting material (

) should disappear, replaced by a less polar product (

-

-

Workup & Isolation:

-

Purification:

Physicochemical Profile (Predicted)[1]

Part 3: Quality Assurance & Validation[1]

To validate the synthesized material, the following analytical signatures must be confirmed.

NMR Characterization Logic

-

NMR (400 MHz,

-

Pyrazole Ring Protons: Look for two singlets (or closely spaced doublets) around 8.0 - 8.5 ppm .[1] The alkylation breaks the tautomeric symmetry, making

and -

N-Methylene (

): A triplet around 4.1 - 4.2 ppm .[1] This is the diagnostic peak for successful N-alkylation.[1] -

Hexyl Chain: Multiplets at 1.9 ppm (beta-protons) and 1.3 ppm (bulk chain), with a triplet at 0.9 ppm (terminal methyl).[1]

-

Supply Chain Decision Tree

Use this logic flow to determine the most efficient sourcing method for your project scale.

Figure 2: Strategic decision matrix for sourcing non-catalog nitropyrazole derivatives.

Part 4: Applications & Context[3][4][5][6]

Why this Molecule?

-

Energetic Materials: The 4-nitropyrazole core is a standard "insensitizing" motif in explosives.[1] The hexyl chain is often introduced to study the plasticizing effect , lowering the melting point of melt-cast explosive formulations while maintaining energetic density.[1]

-

Medicinal Chemistry: In drug discovery, the hexyl group serves as a lipophilic probe to explore hydrophobic pockets in enzymes (e.g., Kinase inhibitors).[1] The nitro group is a versatile handle, reducible to an amine (

) for further functionalization (e.g., amide coupling).[1]

References

Methodological & Application

Application Note: 1-Hexyl-4-nitro-1H-pyrazole as a Hypoxia-Responsive Fluorescent Probe

[1][2][3][4][5]

Executive Summary

This compound (CAS: 1171685-13-4) is a lipophilic, fluorogenic small molecule utilized primarily for the detection of nitroreductase (NTR) activity and hypoxic conditions in live cells and tissues.[1][2][3][4][5][6] Belonging to the class of nitro-heterocyclic probes, it functions via a "Turn-On" fluorescence mechanism.[1][2][3][4][5] The electron-withdrawing nitro group (

Key Features

-

Target Specificity: Highly selective for Nitroreductase (NTR) in the presence of NADH/NADPH.[2][5]

-

Mechanism: Bioreductive activation (Nitro

Amine).[1][2][3][5] -

Permeability: The

-hexyl chain confers enhanced lipophilicity ( -

Response Type: Fluorogenic (Fluorescence "Turn-On").[1][2][3][4][5][6]

Mechanism of Action

The probe operates on a bioreductive switch mechanism.[3][5] In its native state, the nitro group acts as a strong fluorescence quencher.[5] Under hypoxic conditions, intracellular nitroreductases catalyze the stepwise reduction of the nitro group to a hydroxylamine and finally to an amine.[5] This conversion restores the "push-pull" electronic character of the pyrazole system (if conjugated with other acceptors) or simply eliminates the quenching pathway, resulting in a significant increase in quantum yield.[2][5]

Pathway Diagram

The following diagram illustrates the enzymatic activation pathway and the experimental workflow.

Caption: Bioreductive activation pathway of this compound by Nitroreductase (NTR).

Physicochemical Properties & Preparation[1][3][5]

| Property | Specification | Notes |

| Chemical Formula | MW: 197.23 g/mol | |

| Appearance | Pale yellow solid/oil | Nitro compounds are often colored.[1][2][3][4][5][6][7] |

| Solubility | DMSO, Ethanol, DMF | Insoluble in water; requires organic co-solvent.[5] |

| Excitation ( | ~340–380 nm (Predicted) | UV/Blue region; requires verification per specific derivative.[2][3][4] |

| Emission ( | ~450–520 nm (Predicted) | Blue/Green emission upon reduction.[2][3][4] |

| Storage | -20°C, Desiccated, Dark | Protect from light to prevent photo-degradation.[1][3][4][5][6] |

Stock Solution Protocol

-

Weighing: Accurately weigh 1.97 mg of this compound.

-

Dissolution: Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM Stock Solution .

-

Mixing: Vortex for 30 seconds until fully dissolved. Sonicate if necessary.[1][3][5]

-

Aliquoting: Aliquot into amber microcentrifuge tubes (e.g., 50 µL each) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C. Stable for 3–6 months.

Experimental Protocols

Protocol A: In Vitro Spectroscopic Characterization (NTR Assay)

Objective: To validate the fluorescence turn-on response in a cell-free system.[1][2][3][4][5]

Materials:

-

NADH (1 mM fresh solution)

-

Purified Nitroreductase (e.g., from E. coli, 10 U/mL)[5]

Procedure:

-

Preparation: Dilute the probe stock (10 mM) into PBS to a final concentration of 10 µM . (Note: Keep DMSO < 1%).[2][3]

-

Baseline Scan: Record the emission spectrum (380–600 nm) of the probe alone (

nm). It should be non-fluorescent.[1][3][5] -

Activation: Add NADH (final 100 µM) and NTR enzyme (final 1 µg/mL).

-

Kinetics: Monitor the fluorescence intensity at the peak emission wavelength (e.g., 480 nm) every 2 minutes for 30 minutes at 37°C.

-

Data Analysis: Plot Fluorescence Intensity (

) vs. Time (

Protocol B: Live Cell Imaging (Hypoxia Detection)

Objective: To visualize hypoxic regions in cancer cells (e.g., A549, HeLa).[5]

Materials:

-

Confocal Laser Scanning Microscope (CLSM)[2]

-

Hypoxia Chamber (

) or Chemical Hypoxia Inducer ( -

Cell Culture Media (phenol-red free recommended)[1][2][3][4][5]

Workflow:

-

Seeding: Seed cells on 35mm glass-bottom dishes and incubate for 24h to reach 70% confluency.

-

Induction:

-

Staining:

-

Washing: Wash cells

with PBS to remove extracellular probe.[1][2][3][5] -

Imaging:

Data Visualization: Compare the Mean Fluorescence Intensity (MFI) between Normoxic and Hypoxic groups. Hypoxic cells should display significantly higher intracellular brightness.[1][3][5]

Synthesis & Chemical Context

While commercially available from specialized vendors (e.g., BLD Pharm, CAS 1171685-13-4), the probe can be synthesized via standard

Synthetic Route:

-

Step 1: Dissolve 4-nitro-1H-pyrazole in DMF.

-

Step 2: Add Potassium Carbonate (

) as a base.[2][3][5] -

Step 3: Add 1-Iodohexane (or 1-Bromohexane) dropwise.

-

Step 4: Heat to 80°C for 4–12 hours.

-

Step 5: Workup with water/ethyl acetate extraction.[1][2][3][4][5] Purify via silica gel chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background (Normoxia) | Endogenous reductases or high probe concentration.[1][2][3][4][5][6] | Reduce probe concentration (try 1–5 µM) or wash cells more thoroughly.[2][3][4] |

| No Fluorescence (Hypoxia) | Insufficient incubation time or lack of NTR expression.[1][3][4] | Extend hypoxia induction (up to 24h) or use a positive control cell line (e.g., A549).[5] |

| Precipitation | Poor solubility in aqueous media.[1][3][4][5][6] | Ensure DMSO stock is fully dissolved; add Pluronic F-127 (0.02%) to staining buffer.[1][2][3][4][5][6] |

| Photobleaching | High laser power or unstable fluorophore.[1][3][4][5][6] | Use lower laser power; minimize exposure time; add antioxidants (if compatible).[2][3][4] |

References

- Chemical Identity & Availability

-

General Mechanism of Nitro-Pyrazole Probes

-

Source: T. Gunnlaugsson et al. (2024).[2][5] Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Retrieved from [Link]

- Context: Discusses the quenching effect of nitro groups and the restoration of fluorescence upon reduction in pyrazole scaffolds.

-

-

Synthesis of N-Alkyl-4-Nitropyrazoles

-

Hypoxia Sensing Principles

-

Source: Li, Y., et al. (2020).[5] Small-Molecule Fluorescent Probes for Hypoxia Detection. Accounts of Chemical Research. (General reference for Nitro-to-Amine mechanism).

-

Disclaimer: This guide is designed for research use only. The compound this compound is a chemical reagent and should be handled with appropriate PPE, avoiding inhalation or skin contact.[1][2][3][5][6]

Sources

- 1. 97421-22-2|1-Cyclohexyl-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. 1172048-85-9|4-Nitro-1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 3. 58793-45-6|1-Ethyl-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 4. 948570-75-0|1-(2-Methoxyethyl)-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 5. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]

- 6. 97421-21-1|1-Isopropyl-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. scispace.com [scispace.com]

- 9. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Experimental Setup for 1-Hexyl-4-Nitro-1H-Pyrazole Reactions

Executive Summary & Strategic Utility

1-Hexyl-4-nitro-1H-pyrazole is a pivotal intermediate in the synthesis of functionalized heterocycles. Its structural core—an electron-deficient nitro-pyrazole ring coupled with a lipophilic hexyl chain—serves two distinct high-value sectors:

-

Medicinal Chemistry: As a precursor to 1-hexyl-1H-pyrazol-4-amine , a scaffold used in kinase inhibitors and analgesic agents (e.g., COX-2 inhibition pathways). The hexyl chain improves membrane permeability and lipophilicity (LogP modulation).

-

Energetic Materials: Nitro-pyrazoles are precursors for insensitive high-energy density materials (HEDMs). The alkyl chain acts as a plasticizing wing, modulating the melting point and sensitivity of the energetic core.

This guide provides a robust, self-validating protocol for the N-alkylation of 4-nitropyrazole followed by nitro-reduction , emphasizing safety controls for exothermic nitro-chemistry.

Safety & Handling (The "Nitro" Factor)

CRITICAL WARNING: While this compound is generally stable, nitro-substituted azoles possess high chemical energy.

-

Energetic Potential: 4-Nitropyrazoles can exhibit autocatalytic decomposition at elevated temperatures (>200°C). Never distill the neat nitro-intermediate at atmospheric pressure.

-

Alkylation Risks: The use of Sodium Hydride (NaH) releases hydrogen gas. All alkylation reactions must be performed under an inert atmosphere (Ar or N₂) with active venting.

-

Skin Permeation: The hexyl chain increases skin absorption. Double-gloving (Nitrile/Laminate) is mandatory.

Experimental Workflow: The "Self-Validating" Pathway

The synthesis is designed as a two-stage cascade.[1][2] The Alkylation step installs the lipophilic tail, and the Reduction step activates the core for drug conjugation.

Diagram: Synthesis & Activation Workflow

Caption: Two-step synthesis workflow from 4-nitropyrazole to the amino-derivative via nucleophilic substitution and hydrogenation.

Protocol A: Regioselective N-Alkylation

Objective: Synthesize this compound via SN2 substitution. Mechanism: 4-Nitropyrazole is deprotonated to form a pyrazolate anion, which attacks 1-bromohexane. Due to the symmetry of 4-nitropyrazole, N1 and N2 alkylation yield the same product, simplifying purification.

Materials

-

Substrate: 4-Nitropyrazole (1.0 eq)

-

Electrophile: 1-Bromohexane (1.2 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide) [Note: DMF promotes SN2 by solvating the cation].

-

Quench: Sat. NH₄Cl solution.

Step-by-Step Procedure

-

Apparatus Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 10 mins.

-

Deprotonation:

-

Add NaH (1.5 eq) to the flask.

-

Add anhydrous DMF (10 mL/g of substrate) via syringe. Cool to 0°C (Ice/Water bath).

-

Slowly add 4-Nitropyrazole dissolved in minimal DMF dropwise.

-

Observation: Massive H₂ evolution (bubbling). Stir at 0°C for 30 mins until bubbling ceases (Self-Validation: Clear solution indicates anion formation).

-

-

Alkylation:

-

Add 1-Bromohexane (1.2 eq) dropwise via syringe.

-

Remove ice bath and allow to warm to Room Temperature (RT).

-

Stir for 4–6 hours.

-

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The polar 4-nitropyrazole (low Rf) should disappear; a less polar spot (high Rf) should appear.

-

Work-up:

-

Cool back to 0°C. Quench carefully with Sat. NH₄Cl (exothermic!).

-

Extract with Ethyl Acetate (3x).[3] Wash organics with Water (2x) and Brine (1x) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash chromatography (SiO₂), eluting with Hexane → 10% EtOAc/Hexane.

Expected Yield: 85–95% (Pale yellow oil or low-melting solid).

Protocol B: Nitro-Group Reduction

Objective: Convert the nitro group to a primary amine for downstream coupling (e.g., amide bond formation).

Materials

-

Substrate: this compound

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)[2]

-

Hydrogen Source: H₂ balloon (1 atm) or Ammonium Formate (transfer hydrogenation).

-

Solvent: Methanol (MeOH).

Step-by-Step Procedure

-

Safety Check: Purge reaction vessel with Nitrogen before adding catalyst. Dry Pd/C can ignite methanol vapors.

-

Loading:

-

Dissolve substrate in MeOH (0.1 M).

-

Add 10 wt% Pd/C carefully (under N₂ flow).

-

-

Hydrogenation:

-

Evacuate the flask and backfill with H₂ (repeat 3x).

-

Stir vigorously under H₂ balloon at RT for 2–4 hours.

-

-

Validation: TLC will show a drastic shift to a baseline spot (amine) which stains purple/brown with Ninhydrin (Self-Validation: Ninhydrin positive = free amine).

-

Work-up:

-

Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out (pyrophoric hazard). Wash with MeOH.

-

Concentrate filtrate to yield the amine as a brown oil. Use immediately or store under Argon (oxidation sensitive).

-

Analytical Validation & Data Tables

Characterization Data

| Technique | Parameter | Expected Signal / Value | Interpretation |

| 1H NMR | N-CH₂ | δ 4.10–4.20 (t, 2H) | Diagnostic triplet confirming alkylation at N1. |

| 1H NMR | Ar-H | δ 8.00–8.50 (s, 2H) | Pyrazole ring protons (C3-H, C5-H). Shift upfield after reduction. |

| 1H NMR | Alkyl Chain | δ 0.88 (t, 3H), 1.2–1.9 (m, 8H) | Hexyl chain integrity. |

| LC-MS | [M+H]+ | m/z ~198.1 (Nitro) | Positive mode ionization. |

| LC-MS | [M+H]+ | m/z ~168.1 (Amine) | Mass shift of -30 (loss of O2, gain of H2) confirms reduction. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (Alkylation) | Wet DMF or old NaH | Distill DMF over CaH₂; use fresh NaH. Water quenches the anion. |

| Incomplete Reduction | Catalyst Poisoning | Sulfur traces from DMF can poison Pd. Ensure thorough brine wash in Step A. |

| Product is Red/Dark | Oxidation of Amine | Aminopyrazoles oxidize in air. Store under Ar or convert to HCl salt immediately. |

References

-

Synthesis of N-alkyl-4-nitropyrazoles

-

Source: BenchChem Application Notes.[3] "Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole" (General N-alkylation methodology adapted).

-

(General Reference for N-alkylation conditions).

-

-

Properties of Nitropyrazoles

- Source: National Institutes of Health (NIH) / PMC. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds."

-

(Context for energetic stability).

-

Medicinal Applications

- Source: Frontiers in Pharmacology. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs."

-

Reduction Methodologies

- Source: Google Patents US20210009566A1. "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds."

-

(Industrial standard for 4-nitropyrazole reduction).

Sources

HPLC method for 1-hexyl-4-nitro-1H-pyrazole purification

An Application Note and Protocol for the Purification of 1-hexyl-4-nitro-1H-pyrazole using High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. The presence of the nitro group and the hexyl chain imparts specific electronic and lipophilic properties to the molecule, making it a target of interest for various research and development endeavors. As with any synthetically derived compound intended for further use, achieving high purity is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and selectivity. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), grounded in established chromatographic principles.

The rationale for selecting RP-HPLC is based on the physicochemical characteristics of the target molecule. The presence of the non-polar hexyl group and the polar nitro-pyrazole moiety makes it an ideal candidate for separation based on hydrophobic interactions with a non-polar stationary phase.[1][2] By optimizing the mobile phase composition, a high degree of purification can be achieved, effectively separating the target compound from starting materials, by-products, and other impurities that may have arisen during its synthesis.[3]

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar. The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[1] In this case, the this compound, with its hydrophobic hexyl chain, will be retained on a C18 column. The elution of the compound is then modulated by the composition of the mobile phase, which is a mixture of an organic solvent (acetonitrile or methanol) and water.[4][5] Increasing the proportion of the organic solvent in the mobile phase will decrease the retention time of the analyte by increasing its solubility in the mobile phase.[6]

For optimal peak shape and reproducibility, a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. This is particularly important if there are any ionizable functional groups in the analyte or impurities, as it helps to suppress ionization and reduce peak tailing.[6] Detection is achieved using a UV detector, as the nitro-aromatic pyrazole core is expected to have a strong chromophore.[7]

Experimental Protocol

Materials and Reagents

-

Crude this compound sample

-

HPLC grade acetonitrile (ACN)

-

HPLC grade methanol (MeOH)

-

Ultrapure water (18.2 MΩ·cm)

-

Trifluoroacetic acid (TFA), HPLC grade (0.1% v/v)

-

HPLC system with a preparative or semi-preparative pump, an autosampler or manual injector, a column oven, and a photodiode array (PDA) or variable wavelength UV detector.

-

Reversed-phase C18 HPLC column (e.g., 250 mm x 10 mm, 5 µm particle size for semi-preparative scale). A C18 stationary phase is a good starting point for moderately polar compounds.[8]

-

Syringe filters (0.45 µm) for sample preparation.

-

Appropriate vials for sample collection.

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC purification. These parameters may require optimization depending on the specific impurity profile of the crude sample.

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | C18, 5 µm, 250 x 10 mm | A C18 column provides excellent retention for hydrophobic molecules like this compound.[9] The dimensions are suitable for semi-preparative purification. |

| Mobile Phase A | 0.1% TFA in Water | TFA is used to improve peak shape by suppressing silanol interactions and ensuring consistent ionization of any acidic or basic impurities.[6] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good solvating power and low viscosity.[4][8] |

| Gradient Elution | 40-90% B over 20 min | A gradient is recommended to ensure elution of the target compound with good peak shape while also removing more strongly retained impurities. The initial conditions can be adjusted based on an initial scouting run. |

| Flow Rate | 4.0 mL/min | This flow rate is appropriate for a 10 mm ID column and can be adjusted to optimize resolution and run time. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 500 µL | This can be adjusted based on the concentration of the sample and the loading capacity of the column. |

| Detection Wavelength | 333 nm | While the optimal wavelength should be determined using a PDA detector by examining the UV spectrum of the analyte peak, a starting wavelength around 333 nm is a reasonable estimate for nitro-containing aromatic compounds.[7][10] |

Workflow for Purification

The overall workflow for the purification of this compound is depicted in the following diagram:

Caption: A schematic overview of the HPLC purification workflow for this compound.

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, add 1 mL of TFA to 999 mL of ultrapure water.

-

To prepare Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC grade acetonitrile.

-

Degas both mobile phases using an appropriate method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.

-

-

Sample Preparation:

-

Dissolve the crude this compound in a suitable solvent, ideally the mobile phase with a higher organic content (e.g., 80% ACN/20% Water with 0.1% TFA), to a concentration of approximately 10-20 mg/mL. The solubility of pyrazoline derivatives can be enhanced in organic solvents like methanol or acetonitrile.[9]

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.

-

-

HPLC System Setup and Equilibration:

-

Install the C18 column in the column oven.

-

Set the column temperature to 30 °C.

-

Purge the HPLC pumps with the prepared mobile phases.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 40% B) at the desired flow rate (4.0 mL/min) until a stable baseline is achieved. This typically takes 10-15 column volumes.

-

-

Method Execution and Fraction Collection:

-

Inject the prepared sample onto the column.

-

Start the gradient elution program.

-

Monitor the chromatogram in real-time.

-

Begin collecting fractions as the main peak corresponding to this compound begins to elute and stop collecting after the peak has returned to the baseline. It is advisable to collect early and late fractions of the peak separately to isolate the purest fractions.

-

-

Post-Purification Processing:

-

Analyze the collected fractions using an analytical scale HPLC method to determine their purity.

-

Pool the fractions that meet the desired purity level.

-

Remove the HPLC solvents (acetonitrile, water, and TFA) from the pooled fractions using a rotary evaporator. It may be necessary to perform a subsequent lyophilization step to remove residual water.

-

The final purified solid product can then be characterized by standard analytical techniques (NMR, MS, etc.).

-

Method Development and Optimization Insights

The provided protocol is a robust starting point. However, for optimal results, some method development may be necessary.

-

Scouting Gradient: To quickly determine the approximate elution conditions, a fast scouting gradient (e.g., 5-95% B over 10 minutes) can be run with a small analytical injection. This will provide information on the retention time of the target compound and the complexity of the impurity profile.[11]

-

Choice of Organic Modifier: While acetonitrile is recommended, methanol can also be used. Methanol may offer different selectivity for aromatic compounds due to its different solvent properties.[6][8] A comparison of acetonitrile and methanol as the organic modifier can be beneficial.

-

Stationary Phase Selection: If co-eluting impurities are observed, a column with a different stationary phase, such as a Phenyl-Hexyl phase, could provide alternative selectivity through π-π interactions with the pyrazole ring.[12]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; Column overload. | Ensure the mobile phase is sufficiently acidic (0.1% TFA). Reduce the sample load. |

| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient slope. Try a different organic modifier (methanol). Consider a different stationary phase. |

| High Backpressure | Clogged frit or column; Particulate matter in the sample. | Filter all samples and mobile phases. Reverse flush the column (if permitted by the manufacturer). |

| No Peak or Very Late Elution | Compound is too strongly retained or not eluting. | Increase the final percentage of the organic modifier in the gradient. Ensure the sample is soluble in the injection solvent. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using reversed-phase HPLC. The method is designed to be a robust starting point for researchers and drug development professionals. By understanding the principles behind the separation and employing systematic method development strategies, high-purity material suitable for downstream applications can be reliably obtained.

References

-

SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

ScholarBank@NUS. (n.d.). Optimization of mobile phase composition for HPLC separations of nitroaromatics using overlapping resolution mapping. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

-

National Institutes of Health. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

-

Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

-

Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

-

Chromatography Online. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Novel First Order Derivative UV- Spectrophotometric Peak Detect Method for the Determination of Nitrofurantoin. Retrieved from [Link]

-

PubMed. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Retrieved from [Link]

-

MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

-

PubMed. (n.d.). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]

-

Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

-

Chromatography Online. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

-

ThaiScience. (n.d.). Facile derivative uv spectroscopy method- simultaneous estimation of tinidazole and fluconazole in combined tablet dosage form. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2019). First- order Derivative and UV-spectrophotometric Methods for Simultaneous Determination of Paracetamol, Ibuprofen, and Caffeine in Bulk and Parmaceutical Formulatation. Retrieved from [Link]

-

ResearchGate. (n.d.). First-order UV-derivative spectrophotometry in the analysis of omeprazole and pantoprazole sodium salt and corresponding impurities. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. waters.com [waters.com]

- 3. benchchem.com [benchchem.com]

- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 5. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. sorbtech.com [sorbtech.com]

- 9. ijcpa.in [ijcpa.in]

- 10. sphinxsai.com [sphinxsai.com]

- 11. chromtech.net.au [chromtech.net.au]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

Application Note: Bioassay Development for Lipophilic Nitro-Pyrazole Scaffolds

Abstract & Strategic Overview

This guide details the protocol development for evaluating 1-hexyl-4-nitro-1H-pyrazole , a functionalized heterocyclic scaffold.[1][2] While the 4-nitropyrazole core is a well-established pharmacophore in medicinal chemistry (known for antimicrobial and enzyme inhibitory activity), the addition of the 1-hexyl chain introduces significant lipophilicity.[1][2] This modification is typically employed to enhance membrane permeability or target hydrophobic binding pockets, but it simultaneously introduces solubility challenges in aqueous bioassays.[2]

Key Application Areas:

-

Antimicrobial Discovery: N-alkylated pyrazoles often disrupt bacterial membranes or inhibit DNA gyrase.[1][2]

-

Fragment-Based Drug Design (FBDD): Using the nitro-pyrazole as a core warhead for further derivatization.[1][2]

-

Energetic Materials Safety: Assessing the toxicity of nitro-functionalized precursors.

The Challenge: The hydrophobicity of the hexyl chain requires a tailored approach to solvent delivery and assay buffer composition to prevent compound precipitation, which leads to false negatives (loss of potency) or false positives (non-specific aggregation).

Chemical Properties & Compound Management[1][2][3][4][5][6]

Before initiating biological assays, the physicochemical behavior of the compound must be stabilized.

| Property | Value / Description | Implication for Assay |

| Molecular Formula | C9H15N3O2 | Small molecule (~197.23 Da) |

| LogP (Predicted) | ~2.5 - 3.2 | Moderate lipophilicity; risk of binding to plasticware.[1][2] |

| Solubility (Water) | Low (< 100 µM) | Requires organic co-solvent (DMSO).[1] |

| Solubility (DMSO) | High (> 50 mM) | Ideal stock solvent.[1] |

| Stability | Stable at RT; Nitro group reducible | Avoid strong reducing agents (e.g., DTT > 1mM) in buffer if not intended. |

Protocol 1: Stock Solution Preparation & Quality Control

Rationale: Inconsistent stock preparation is the #1 cause of assay variability.

-

Weighing: Weigh ~10 mg of this compound into a glass vial (avoid polystyrene).

-

Dissolution: Add analytical grade DMSO (Dimethyl Sulfoxide) to achieve a 50 mM master stock.[1][2] Vortex for 30 seconds.[1][2]

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the nitro group) and store at -20°C.

-

Working Solutions:

Assay Development Workflows

Workflow Visualization

The following diagram outlines the logical flow from compound handling to data validation.

Figure 1: Integrated screening workflow for lipophilic pyrazole derivatives.

Protocol 2: Antimicrobial Susceptibility Testing (MIC)

Context: N-alkylated pyrazoles are frequently investigated for antibacterial activity.[1][2] The hexyl chain may facilitate penetration of the bacterial cell wall.[1][2]

Target Organisms: S. aureus (Gram-positive) and E. coli (Gram-negative).[1][2]

Materials:

-

Sterile 96-well polypropylene plates (prevents binding of lipophilic compounds).[1][2]

-

Resazurin dye (optional, for visual readout).

Step-by-Step Procedure:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in MHB.

-

Compound Plate Setup:

-

Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11.

-

Incubation: 16–20 hours at 37°C.

-

Readout: Measure OD600.

Critical Troubleshooting:

-

Precipitation: If the media turns cloudy immediately upon adding the compound, the hexyl-pyrazole has crashed out.[1][2] Solution: Add 0.05% Tween-80 to the MHB to solubilize the lipophilic chain.[1][2]

Protocol 3: Mammalian Cytotoxicity (Selectivity Screen)

Context: To validate the compound as a drug candidate, you must prove it kills bacteria/targets without killing human cells.

Assay: MTT or Resazurin Reduction Assay. Cell Line: HEK293 (Kidney) or HepG2 (Liver).[1][2]

Procedure:

-

Seeding: Seed 5,000 cells/well in 96-well tissue culture plates. Incubate 24h for attachment.

-

Treatment: Replace media with fresh media containing the compound (0.1 µM – 100 µM).[1][2]

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Development:

-

Analysis: Measure Absorbance at 570 nm.

Data Analysis & Interpretation

Calculating the Selectivity Index (SI)

The SI determines if the compound is a viable drug lead or a general toxin.[1][2]

[1]-

SI > 10: Promising lead. The compound targets bacteria specifically.[1][2]

-

SI < 1: Toxic.[1][2] The compound kills human cells at lower doses than bacteria.[1][2]

-

Interpretation for this compound:

References

-

Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry. Link[1]

-

Kumar, V., et al. (2013). "Synthesis and biological evaluation of some new pyrazole derivatives as antimicrobial agents." Bioorganic & Medicinal Chemistry Letters. Link[1]

-

PubChem Compound Summary. (2023). "this compound (CID 56839568)."[1][2] National Center for Biotechnology Information.[1][2] Link[1]

-

Clinical and Laboratory Standards Institute (CLSI). (2023).[1][2] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

Sources

Troubleshooting & Optimization

troubleshooting 1-hexyl-4-nitro-1H-pyrazole reaction side products

Executive Summary & Reaction Logic

You are likely synthesizing 1-hexyl-4-nitro-1H-pyrazole via the

While this reaction follows a standard

The Core Challenge: Users often mistake unreacted starting material for "isomers" or struggle with oil-contamination (1-hexanol/1-hexene).[1] This guide addresses the chemical causality of these issues.

Reaction Pathway Visualization

The following diagram maps the productive pathway against the three most common parasitic side reactions. Use this to diagnose your crude mixture.

Figure 1: Mechanistic divergence in pyrazole alkylation. Green path indicates desired synthesis; red paths indicate parasitic side reactions.[1]

Diagnostic Troubleshooting (Q&A)

Q1: I see two distinct spots on my TLC close to each other. Is this N1 vs. N2 regioisomerism?

Status: Myth / Misinterpretation

Technical Insight: 4-Nitropyrazole is a symmetric molecule.[1] The

-

Diagnosis: If you see two spots, it is not regioisomerism.[1] It is likely:

-

Action: Perform a "co-spot" TLC with authentic starting material.[1] If the lower spot matches, your conversion is incomplete.

Q2: My product is an oil, but literature suggests nitropyrazoles are solids. Why?

Status: Common Impurity Issue Technical Insight: While many nitropyrazoles are solids, the hexyl chain adds significant lipophilicity and rotational freedom, which lowers the melting point.[1] However, persistent oils often indicate solvent entrapment (DMF/DMSO) or 1-hexanol contamination.[1]

-

Diagnosis: Run a proton NMR.[1][2][3] Look for a triplet at

ppm (indicative of 1-hexanol -

Action: If hexanol is present, it is difficult to remove by vacuum.[1] Use column chromatography (Hexane/EtOAc) or an azeotropic wash with heptane.[1]

Q3: The reaction mixture turned black/dark brown. Did it decompose?

Status: Oxidation / Oligomerization

Technical Insight: Nitro-compounds are robust, but the pyrazole ring can undergo oxidative oligomerization under highly basic conditions (e.g.,

-

Action: This is usually cosmetic (tar formation).[1] Pass the crude mixture through a short pad of silica gel or activated charcoal to remove the colored oligomers before attempting crystallization.[1]

Side Product Analysis Matrix

Use this table to identify impurities based on analytical data.

| Impurity | Origin | NMR Signature ( | Removal Strategy |

| 1-Hexene | E2 Elimination of alkyl halide (caused by strong base/heat).[1] | Multiplet at | High vacuum or rotary evaporation (volatile).[1] |

| 1-Hexanol | Hydrolysis of alkyl halide (wet solvent).[1] | Triplet at | Column Chromatography or high-vac at |

| 4-Nitropyrazole | Incomplete conversion.[1] | Broad singlet | Acid/Base Wash (See Protocol below).[1] |

| Quaternary Salt | Over-alkylation (rare, requires high heat). | Downfield shift of hexyl | Water wash (highly water-soluble).[1] |

"Gold Standard" Synthesis & Purification Protocol

This protocol is designed to minimize the side products listed above by controlling base strength and leveraging solubility differences.[1]

Step 1: The Reaction (Cesium Effect)

Avoid Sodium Hydride (

-

Reagents: Dissolve 4-nitropyrazole (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

-

Base: Add Cesium Carbonate (

) (1.5 eq).-

Why? Cesium enhances the nucleophilicity of the pyrazole anion via the "Cesium Effect" (better solubility/loose ion pairing) without being as aggressive as NaH.[1]

-

-

Alkylation: Add 1-Bromohexane (1.2 eq).

-

Conditions: Heat to reflux (

) for 4–6 hours. Monitor by TLC.[1][4]

Step 2: The Workup (The Acid/Base Trick)

This step automatically removes unreacted starting material, solving the "two spots" issue.

-

Filtration: Filter off the solid inorganic salts (

, Excess -

Evaporation: Remove MeCN under reduced pressure.

-

Partition: Dissolve the residue in Ethyl Acetate (EtOAc) .

-

The Wash (Critical):

-

Final Wash: Wash with Brine (

), dry over

Step 3: Final Polish

If the product remains an oil:[1]

-

High Vacuum: Keep under high vacuum (

mbar) at -

Crystallization: If it refuses to solidify, dissolve in a minimum amount of warm Isopropanol (IPA) and cool to

.[1]

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard reference for pyrazole tautomerism and reactivity).

-

Lamberth, C. (2025). Nitropyrazoles: Synthesis and biological activity. (General reactivity of nitropyrazoles).[1]

-

PubChem Compound Summary. (2025). 4-Nitropyrazole Properties and Acidity. (Verifying pKa data for extraction logic).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Reference for

vs

Sources

- 1. US4996327A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dau.url.edu [dau.url.edu]

Technical Support Center: 1-Hexyl-4-nitro-1H-pyrazole Synthesis Optimization

Case ID: OPT-PYR-4NO2-HEX Subject: Optimization of Reaction Conditions for N-Alkylation of 4-Nitro-1H-pyrazole Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-hexyl-4-nitro-1H-pyrazole is a critical intermediate step in developing energetic materials and pharmaceutical pharmacophores. The presence of the electron-withdrawing nitro group at the C4 position significantly increases the acidity of the N-H proton (pKa ~9-10) compared to unsubstituted pyrazole, altering the nucleophilicity of the resulting anion.

This guide addresses the specific challenges of Route A: Direct N-alkylation of 4-nitropyrazole with hexyl halides. While regioselectivity is not a primary concern (due to the symmetry of the 4-nitro tautomer), conversion efficiency , reaction kinetics , and safety regarding energetic precursors are critical.

Module 1: Protocol Selection & Optimization

We recommend two distinct protocols based on your laboratory's constraints regarding safety and throughput.

Decision Matrix: Which Base/Solvent System?

Figure 1: Decision logic for selecting the optimal alkylation protocol.

Protocol A: The "Robust" Method (Recommended for Scale-up)

Best for: Batches >10g, safety-restricted labs.

-

Reagents: 4-Nitropyrazole (1.0 eq), 1-Bromohexane (1.2 eq), K₂CO₃ (2.0 eq).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Temperature: Reflux (ACN) or 60-80°C (DMF).

-

Mechanism: The carbonate base acts as a proton scavenger. The reaction is driven by the precipitation of KHCO₃/KBr (in ACN) or thermal energy (in DMF).

Optimization Table: Solvent Effects

| Solvent | Temp (°C) | Time (h) | Pros | Cons |

|---|---|---|---|---|

| Acetonitrile | 82 (Reflux) | 12-16 | Easy workup (evaporation); low toxicity. | Slower kinetics; requires excess alkyl halide. |

| DMF | 60-80 | 4-8 | Homogeneous reaction; faster rate. | Difficult removal (high BP); aqueous workup required. |

| Acetone | 56 (Reflux) | 24+ | Very cheap; easy removal. | Too slow for electron-deficient pyrazoles. |

Protocol B: The "Kinetic" Method

Best for: High-throughput screening, difficult substrates.

-

Reagents: 4-Nitropyrazole (1.0 eq), NaH (60% in oil, 1.2 eq), 1-Iodohexane (1.1 eq).

-

Solvent: Anhydrous THF or DMF.

-

Conditions: 0°C addition, warm to RT.

-

Critical Note: The 4-nitro group enhances acidity, meaning deprotonation by NaH is rapid and exothermic. Hydrogen gas evolution is immediate.

Module 2: Troubleshooting Center (FAQs)

Q1: I see starting material (4-nitropyrazole) remaining despite adding excess alkyl halide. Why?

Diagnosis: This is likely a "Stalled Anion" issue or Moisture Contamination.

-

The Science: 4-Nitropyrazole anions are less nucleophilic than unsubstituted pyrazoles due to the electron-withdrawing nitro group pulling density from the ring. If water is present, hydroxide ions (formed from base + water) compete with the pyrazole anion.

-

The Fix:

-

Switch Leaving Groups: If using 1-bromohexane, switch to 1-iodohexane (weaker C-I bond, better leaving group).

-

Catalysis: Add 10 mol% NaI (Sodium Iodide) to the bromohexane reaction (Finkelstein condition) to generate the more reactive iodide in situ.

-

Dry Your Solvent: Ensure DMF/ACN water content is <0.1%.

-

Q2: The product is an oil, but literature suggests nitropyrazoles are solids. Is it impure?

Diagnosis: Physical property alteration via alkylation.

-

The Science: While 4-nitropyrazole is a high-melting solid (~165°C) due to intermolecular hydrogen bonding (N-H...N), replacing the proton with a flexible hexyl chain disrupts this network and increases entropy.

-

Verification:

-

This compound is typically a yellowish oil or low-melting waxy solid .

-

Do not rely on crystallization for purification. Use silica gel chromatography (Hexane:EtOAc 8:2) to remove unreacted halide.

-

Q3: I am observing multiple spots on TLC. Is regioselectivity an issue?

Diagnosis: Unlikely to be regioisomers; likely bis-alkylation or impurities.

-

The Science: 4-Nitropyrazole is symmetric. N1 and N2 are equivalent until alkylation occurs. Once alkylated, no further N-alkylation can occur without quaternizing the ring (rare with nitro-deactivation).

-

Troubleshooting Steps:

-

Spot A (Rf ~0.8): Excess Alkyl Halide (Stains with Iodine/KMnO4, UV weak).

-

Spot B (Rf ~0.5): Product (this compound).

-

Spot C (Baseline): Unreacted 4-nitropyrazole salt.

-

Action: If you see a spot between A and B, check your alkyl halide purity.

-

Module 3: Safety & Energetic Hazards

Warning: Nitropyrazoles fall into the class of energetic materials.[1] While the mono-nitro hexyl derivative is generally stable, the starting material and reaction conditions require specific controls.

Figure 2: Safety control logic for nitropyrazole handling.

-

Thermal Stability: Do not heat the reaction mixture above 100°C . Nitropyrazoles can undergo exothermic decomposition.

-

Workup Hazard: When using DMF, avoid rotary evaporation at high bath temperatures (>60°C). Use a high-vacuum pump/manifold instead to remove solvent at lower temperatures.

References

-

Synthesis of 4-Nitropyrazole (Precursor)

- GuideChem. "How to Synthesize 4-Nitropyrazole Efficiently?

-

General N-Alkylation of Pyrazoles

-

Safety & Physical Properties

-

Advanced Alkylation Mechanisms (Acid Catalysis vs Basic)

Sources

- 1. guidechem.com [guidechem.com]

- 2. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. aksci.com [aksci.com]

- 5. 3463-30-7 CAS MSDS (1-(4-Nitrophenyl)-1H-pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Support Center: HPLC Purification of 1-hexyl-4-nitro-1H-pyrazole

The following guide serves as a specialized Technical Support Center for the HPLC purification of 1-hexyl-4-nitro-1H-pyrazole . It is designed for researchers requiring high-purity isolation of this compound for biological screening or further synthetic steps.

Status: Operational Role: Senior Application Scientist Topic: Method Development & Troubleshooting for Lipophilic Nitro-Pyrazoles

Compound Profile & Separation Physics

Before initiating purification, understand the physicochemical behavior of your analyte. This dictates the separation strategy.

| Property | Value / Characteristic | Impact on HPLC |

| Structure | Pyrazole ring, 4-Nitro group, N1-Hexyl chain | Mixed polarity: Nitro (polar/EWG) + Hexyl (lipophilic). |

| LogP (Est.) | ~2.8 – 3.2 | High Retention: Requires high organic content (>50% B) to elute. |

| pKa (Base) | < 1.0 (Conjugate Acid) | Neutrality: The strong electron-withdrawing nitro group renders the N2 nitrogen essentially non-basic at standard HPLC pH (2–8). |

| UV Max | ~265–275 nm | Detection: Nitro-aromatic π-π* transitions provide strong UV response. |

| Solubility | Low in water; High in ACN/MeOH | Sample Prep: Must dissolve in organic solvent; risk of precipitation in aqueous mobile phase. |

Method Development Workflow

Do not rely on generic gradients. Use this logic flow to establish a robust method.

Phase 1: Column Selection

-

Primary Choice: C18 (Octadecyl)

-

Why: The hexyl chain provides a strong "handle" for hydrophobic interaction. A standard C18 column (e.g., 3.5 µm, 100 Å) offers predictable retention.

-

-

Secondary Choice: Phenyl-Hexyl

-

Why: If you observe co-elution with aromatic impurities (e.g., unreacted starting materials), the Phenyl-Hexyl phase interacts with the π-electrons of the nitro-pyrazole core, offering orthogonal selectivity to C18.

-

Phase 2: Mobile Phase Architecture

-

Solvent A: Water + 0.1% Formic Acid (FA)

-

Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid

-

Note: Although the molecule is neutral, the acidic modifier prevents silanol activity on the column stationary phase, which can cause tailing even for neutral polar compounds. ACN is preferred over Methanol for lower backpressure and better solubility of the hexyl chain.

-

Phase 3: The Scouting Gradient

Run this generic gradient to assess purity and retention time (

-

Flow: 1.0 mL/min (for 4.6 mm ID)

-

Temp: 30°C

-

Gradient: 5% B (0-1 min)

95% B (15 min)

Workflow Visualization

Caption: Iterative method development workflow for this compound optimization.

Troubleshooting Center (FAQ)

Q1: My main peak is splitting or has a "shoulder" on the front. What is happening?

Diagnosis: This is likely a Solvent Mismatch Effect (Strong Solvent Effect). The Mechanism: this compound is highly soluble in ACN but poorly soluble in water. If you dissolve your sample in 100% ACN and inject a large volume (e.g., >10 µL on an analytical column) into a mobile phase starting at 5% or 10% ACN, the sample "travels" with the injection plug faster than the mobile phase, causing band broadening or splitting. The Fix:

-

Diluent Adjustment: Dissolve the sample in 50:50 ACN:Water. If it precipitates, use 75:25, but reduce injection volume.

-

Pre-Column Mixing: Install a small mixing loop before the column if your system allows.

Q2: I see a sharp peak at the solvent front (dead time). Is this my product?

Diagnosis: No. This is likely unreacted 4-nitropyrazole or salts.

The Mechanism: The starting material, 4-nitropyrazole, lacks the lipophilic hexyl chain. It is much more polar and will elute near the void volume (

Q3: The peak is tailing significantly (As > 1.5). I thought nitro-pyrazoles were neutral?

Diagnosis: Silanol Overload or Column Void . The Mechanism: While the nitro group reduces basicity, the pyrazole ring can still interact with active silanols on older or non-endcapped silica columns. Alternatively, the hexyl chain may be causing hydrophobic "drag" if the organic ramp is too shallow. The Fix:

-

Buffer: Ensure you are using 0.1% Formic Acid or 10 mM Ammonium Acetate. Do not use neutral water.

-

Column: Switch to a "High Purity" or "End-capped" C18 column (e.g., Zorbax Eclipse Plus, Waters XBridge).

-

Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.

Q4: I have a persistent "ghost peak" in my blank runs.

Diagnosis: Carryover . The Mechanism: The hexyl chain makes the molecule "sticky" (lipophilic). It may adsorb to the injection needle, rotor seal, or column frit and elute in subsequent runs. The Fix:

-

Needle Wash: Set the injector needle wash to 100% ACN or ACN/IPA (Isopropanol) 50:50. Standard 10% MeOH wash is insufficient.

-

Blank Run: Always run a "sawtooth" gradient (rapid ramp to 100% B) after high-concentration injections.

Scale-Up to Preparative HPLC

Once the analytical method is stable, use these calculations to scale up for purification.

Scale-Up Factor (

| Parameter | Analytical (4.6 x 150 mm) | Semi-Prep (10 x 150 mm) | Prep (19 x 150 mm) |

| Flow Rate | 1.0 mL/min | 4.7 mL/min | 17.0 mL/min |

| Loading (Mass) | 0.05 – 0.2 mg | 2 – 10 mg | 15 – 80 mg |

| Injection Vol. | 10 – 20 µL | 100 – 500 µL | 1 – 2 mL |

Critical Prep Warning: Because this compound is water-insoluble, do not collect fractions in pure water . Ensure the fraction collector keeps the peaks in high organic solvent, or immediately add ACN to collected aqueous fractions to prevent the product from crashing out and clogging the fraction tubes.

Troubleshooting Logic Tree

Caption: Decision tree for diagnosing common HPLC anomalies with this compound.

References

-

PubChem. (2025).[1][2][3] Compound Summary: 4-Nitro-1H-pyrazole.[3][4][5] National Library of Medicine. [Link]

-

Dolan, J. W. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America. [Link]

-

Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. [Link]

-

McCalley, D. V. (2023). Understanding the Role of Silanols in HPLC Separation of Basic Compounds. Chemical Communications. [Link]

Sources

- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2761097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2075-46-9|4-Nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of 1-Hexyl-4-Nitro-1H-Pyrazole

Ticket Subject: Minimizing Impurity Profiles in -Alkylation of Nitropyrazoles

Executive Summary & Scope

This guide addresses the specific challenges in the

Target Audience: Medicinal Chemists, Process Development Scientists.[1] Core Objective: Maximize conversion while suppressing elimination products (hexenes) and hydrolysis byproducts (hexanol).[1]

Impurity Profiling & Root Cause Analysis

The following table summarizes the specific impurities encountered during this synthesis and their mechanistic origins.

| Impurity ID | Chemical Name | Origin / Root Cause | Detection (TLC/LCMS) |

| IMP-A | 4-Nitro-1H-pyrazole (Starting Material) | Incomplete conversion due to low nucleophilicity; base exhaustion.[1] | High polarity (low |

| IMP-B | 1-Hexene | Elimination of 1-bromohexane caused by harsh bases (NaH) or excessive heat.[1] | Non-polar (high |

| IMP-C | 1-Hexanol | Hydrolysis of alkyl halide due to moisture in solvent/base.[1] | Mid-polarity; broad peak in GC.[1] |

| IMP-D | 1,2-Dihexyl-4-nitropyrazolium salt | Over-alkylation (quaternization).[1] Rare due to EWG, but possible with large excess of alkyl halide.[1] | Very high polarity; sticks to baseline.[1] |

Critical Process Parameters (The "Front End" Control)

To minimize downstream purification burden, the reaction must be controlled at the setup phase.

A. Base Selection: The Kinetic vs. Thermodynamic Trade-off

-

Recommendation: Use Cesium Carbonate (

) or Potassium Carbonate ( -

Why? While Sodium Hydride (NaH) is faster, it is a strong base that promotes the E2 elimination of 1-bromohexane to 1-hexene (IMP-B).[1] Carbonate bases are sufficient to deprotonate 4-nitropyrazole (

9.[1]6) without triggering rapid elimination of the alkylating agent.[1] -

Stoichiometry: Use 1.1 eq of Base. Excess base increases the risk of hydrolysis if the solvent is not strictly anhydrous.

B. The "Self-Validating" Stoichiometry

-

Protocol: Use 0.95 eq of 1-bromohexane relative to 4-nitropyrazole.

-

Logic: It is chemically easier to remove unreacted 4-nitropyrazole (IMP-A) via a basic aqueous wash (exploiting its acidity) than it is to remove unreacted hexyl bromide (which requires high-vacuum distillation or chromatography).[1] By making the alkyl halide the limiting reagent, you ensure it is fully consumed, eliminating IMP-B and IMP-C sources from the crude oil.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the main reaction alongside the competing parasitic pathways that must be suppressed.

Figure 1: Mechanistic pathway showing the competition between the desired

Step-by-Step Optimization Protocol

Phase 1: Reaction

-

Drying: Flame-dry a 2-neck round bottom flask and cool under Argon.

-

Solvation: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous Acetonitrile (0.5 M concentration).

-

Note: DMF can be used for solubility, but Acetonitrile is easier to remove during workup.[1]

-

-

Deprotonation: Add

(1.2 eq) . Stir at Room Temperature (RT) for 30 mins.-

Observation: The mixture may turn slightly yellow/cloudy as the pyrazolate anion forms.[1]

-

-

Alkylation: Add 1-bromohexane (1.05 eq) dropwise.

-

Heating: Heat to 60°C (oil bath). Do not exceed 80°C to prevent elimination.[1]

-

Monitoring: Check TLC at T=4h (Eluent: 30% EtOAc/Hexane).

-

Checkpoint: If SM remains but Alkyl Halide is gone, add 0.1 eq more Alkyl Halide.[1]

-

Phase 2: The "pH Switch" Workup (Critical for Purity)

This step is designed to chemically strip IMP-A (Unreacted SM).[1]

-

Filter off inorganic salts (

) and rinse the pad with EtOAc.[1] -

Concentrate the filtrate to remove Acetonitrile.[1]

-

Redissolve residue in EtOAc.[1]

-

The Wash: Wash the organic layer with 0.5 M NaOH (2x).[1]

-

Wash with Brine, dry over

, and concentrate.

Troubleshooting & FAQs

Ticket #401: "My product is an oil, but literature says it should be a solid."

Diagnosis: This is a common issue caused by trace solvent retention (IMP-C or residual DMF) or regioisomers (unlikely for 4-nitro, but possible if starting material was impure).[1] Corrective Action:

-

High Vac: Place the oil on high vacuum (<1 mbar) at 40°C for 4 hours to remove Hexanol/Hexene.

-

Seed: If it remains an oil, dissolve in a minimum amount of warm Ethanol and add water dropwise until turbid.[1] Cool to 4°C. 1-alkyl-4-nitropyrazoles often crystallize from EtOH/Water mixtures [1].[1]

-

Verification: Run an NMR. If the peaks are sharp but it's an oil, the melting point might be depressed by <1% impurity.

Ticket #402: "I see a persistent spot on the baseline of my TLC."

Diagnosis: This is likely IMP-A (Unreacted 4-nitropyrazole) or inorganic salts.[1] Resolution:

-

Perform the NaOH wash described in Phase 2.[1]

-

If the spot persists after the wash, it may be the quaternary ammonium salt (IMP-D). This can be removed by filtering the crude organic solution through a short pad of Silica Gel (eluting with 10% EtOAc/Hexane). The salt will stick to the silica top.[1]

Ticket #403: "Yield is low (<50%), and I smell olefins."

Diagnosis: E2 Elimination is dominating.[1] You likely used NaH or heated too aggressively.[1] Corrective Action:

-

Switch base to

(Cesium Carbonate).[1] The "Cesium Effect" enhances solubility of the pyrazolate anion without the high basicity of hydride, favoring substitution over elimination. -

Lower reaction temperature to 50°C and extend time.

Purification Decision Tree

Use this logic flow to determine the best purification method based on your crude analysis.

Figure 2: Decision matrix for post-reaction processing.

References

-

Synthesis and Crystal Structure of 4-Nitropyrazole Derivatives. Source: Chinese Journal of Energetic Materials (via ResearchGate).[1][5] Context: Describes the crystallization of nitropyrazoles from ethanol/water systems and general synthesis parameters. URL:

-

4-Nitropyrazole Property Data (pKa & Solubility). Source: PubChem / IUPAC Dissociation Constants.[1][6] Context: Validates the pKa of ~9.6, supporting the use of NaOH washes for purification. URL:[1]

-

Regioselectivity in Pyrazole Alkylation. Source: MDPI Molecules.[1] Context: Discusses steric and electronic effects in

-alkylation, confirming the behavior of 4-substituted pyrazoles. URL:[1] -

Purification of Pyrazoles via Acid/Base Extraction. Source: Google Patents (DE102009060150A1).[1] Context: Industrial validation of using acid/base switching to purify pyrazole derivatives without chromatography.[1] URL:[1]

Sources

Validation & Comparative

A Prospective Analysis: Evaluating the Efficacy of 1-hexyl-4-nitro-1H-pyrazole Against Standard Therapeutic Agents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a forward-looking comparative analysis of the novel compound 1-hexyl-4-nitro-1H-pyrazole against established standard drugs in the fields of antimicrobial and anticancer therapy. While direct experimental data for this specific molecule is not yet broadly available in peer-reviewed literature, this document synthesizes information on the known biological activities of nitro-pyrazole derivatives to build a framework for its potential efficacy and outlines the requisite experimental methodologies for a robust comparison.

Introduction: The Rationale for Investigating this compound

The pyrazole nucleus is a well-established pharmacophore present in a variety of clinically approved drugs, demonstrating a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of a nitro group at the C4 position and a hexyl chain at the N1 position of the pyrazole ring in this compound suggests the potential for enhanced lipophilicity and unique electronic properties that could translate into potent and selective therapeutic activity.

Nitroaromatic compounds, including nitroimidazoles like metronidazole, are known for their efficacy against anaerobic bacteria and protozoa, often acting as prodrugs that are activated under hypoxic conditions to generate reactive nitrogen species that damage cellular macromolecules.[3] It is therefore plausible that this compound could exhibit significant antimicrobial properties.

Furthermore, numerous pyrazole derivatives have been investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[4][5] The structural features of this compound warrant its investigation as a potential cytotoxic agent against cancer cell lines.

This guide will compare the hypothetical efficacy of this compound against two widely used standard drugs:

-

Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[6]

-

Doxorubicin: An anthracycline chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II, leading to cancer cell death.[7]

Postulated Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, we can propose a putative mechanism based on its structural components.

As an Antimicrobial Agent:

The nitro group is likely the key to its antimicrobial activity. Similar to other nitroaromatic drugs, it is hypothesized that under the low redox potential found in anaerobic or microaerophilic bacteria, the nitro group of this compound is reduced by bacterial nitroreductases to form highly reactive nitroso and hydroxylamine radicals. These radicals can induce damage to bacterial DNA, proteins, and lipids, leading to cell death. The hexyl group may enhance the compound's ability to penetrate bacterial cell membranes.

Caption: Postulated antimicrobial mechanism of this compound.

As an Anticancer Agent:

The anticancer potential of this compound could be multifactorial. The planar pyrazole ring might intercalate into DNA, disrupting replication and transcription, a mechanism shared by some established anticancer drugs.[7] Additionally, the generation of reactive oxygen species (ROS) due to the nitro group, particularly in the hypoxic tumor microenvironment, could induce oxidative stress and trigger apoptosis. The hexyl substituent may facilitate passage through the cancer cell membrane.

Caption: Potential anticancer mechanisms of this compound.

Comparative Efficacy: A Prospective View

The following tables outline the expected comparative efficacy based on the known performance of the standard drugs and the theoretical potential of this compound.

Antimicrobial Efficacy Comparison

| Feature | This compound (Hypothetical) | Ciprofloxacin (Standard Drug) |

| Target Organisms | Potentially broad-spectrum, with enhanced activity against anaerobic and microaerophilic bacteria. | Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria. |

| Mechanism of Action | DNA damage via reactive nitrogen species. | Inhibition of DNA gyrase and topoisomerase IV. |

| Resistance Profile | Novel mechanism may overcome existing resistance to fluoroquinolones. | Resistance is a growing concern, often due to mutations in target enzymes or efflux pumps. |

| Spectrum of Activity | To be determined experimentally. | Well-characterized. |

| Minimum Inhibitory Concentration (MIC) | To be determined experimentally. | Established for various pathogens. |

Anticancer Efficacy Comparison

| Feature | This compound (Hypothetical) | Doxorubicin (Standard Drug) |

| Target Cancers | To be determined; potential for broad-spectrum activity. | Broad-spectrum, used in various solid tumors and hematological malignancies.[8] |

| Mechanism of Action | DNA intercalation and induction of oxidative stress. | DNA intercalation and inhibition of topoisomerase II. |

| Toxicity Profile | To be determined; potential for selective toxicity in hypoxic tumor environments. | Cardiotoxicity is a major dose-limiting side effect. |

| Cellular Uptake | Lipophilic nature may enhance uptake. | Well-characterized. |

| IC50 Value | To be determined experimentally. | Established for various cancer cell lines. |

Experimental Protocols for Efficacy Evaluation

To validate the therapeutic potential of this compound, a series of standardized in vitro assays are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Drug Dilution: Prepare a series of two-fold serial dilutions of this compound and the standard drug (Ciprofloxacin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours. For anaerobic bacteria, incubate in an anaerobic chamber.

-

Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: MTT Assay for Cytotoxicity in Cancer Cells

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound and the standard drug (Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial and anticancer agents. Its unique structural features suggest the potential for potent activity, possibly through mechanisms that could circumvent existing drug resistance. The experimental frameworks outlined in this guide provide a clear path for the systematic evaluation of its efficacy against current standard-of-care drugs. Further in-depth studies, including in vivo animal models and detailed mechanistic investigations, will be crucial to fully realize the therapeutic potential of this and other related nitro-pyrazole derivatives.

References

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021). Retrieved from [Link]

-

Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. (2015). ResearchGate. Retrieved from [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. Retrieved from [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2023). MDPI. Retrieved from [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2020). SRR Publications. Retrieved from [Link]

-

A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (2015). National Center for Biotechnology Information. Retrieved from [Link]

-

A review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

Antiparasitic Drugs. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Cancer drugs A to Z list. (n.d.). Cancer Research UK. Retrieved from [Link]

-